UNC5115
Description
UNC5115 is a peptidomimetic ligand designed to target the aromatic cage of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). PRC2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing. This compound disrupts EED’s ability to bind H3K27me3, thereby allosterically inhibiting PRC2’s methyltransferase activity .
Developed through combinatorial chemistry and structure-guided optimization, this compound emerged from modifications of the natural ligand JARID2-K116me3. Key structural changes include replacing the C-terminal leucine residue with a piperidine core and substituting the tri-methyllysine group with an N-methyl-N-isopropylamine moiety. These alterations improved cellular permeability and reduced the number of amide bonds, enhancing drug-like properties . This compound exhibits a dissociation constant ($Kd$) of 1.14 μM for EED, demonstrating a 10-fold improvement in binding affinity compared to its precursor, JARID2-K116me3 ($Kd = 8.82$ μM) .
Properties
Molecular Formula |
C33H53N5O3 |
|---|---|
Molecular Weight |
567.82 |
IUPAC Name |
(3aS,7aS)-Octahydro-indole-2(S)-carboxylic acid [1(S)-(1(S)-benzyl-2-oxo-2-piperidin-1-yl-ethylcarbamoyl)-5-(isopropyl-methyl-amino)-pentyl]-amide |
InChI |
InChI=1S/C33H53N5O3/c1-24(2)37(3)19-13-10-18-28(35-32(40)29-23-26-16-8-9-17-27(26)34-29)31(39)36-30(22-25-14-6-4-7-15-25)33(41)38-20-11-5-12-21-38/h4,6-7,14-15,24,26-30,34H,5,8-13,16-23H2,1-3H3,(H,35,40)(H,36,39)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
HPURZZOPLJWEKA-IIZANFQQSA-N |
SMILES |
O=C([C@H]1N[C@@]2([H])CCCC[C@@]2([H])C1)N[C@H](C(N[C@@H](CC3=CC=CC=C3)C(N4CCCCC4)=O)=O)CCCCN(C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC-5115; UNC 5115; UNC5115 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Mechanistic Validation : this compound’s activity is strictly dependent on wild-type EED, as shown by abolished PRC2 inhibition in F97A, W364A, and Y365A EED mutants .
- Therapeutic Potential: this compound’s peptidomimetic design balances potency and permeability, addressing limitations of peptide-based inhibitors (e.g., poor stability). However, its moderate biochemical efficacy (~20% activity reduction) suggests room for further optimization .
- Synergy with Other Agents : Astemizole and this compound show complementary mechanisms; combining EED inhibitors with catalytic EZH2 blockers (e.g., EPZ005687) may enhance antitumor effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
